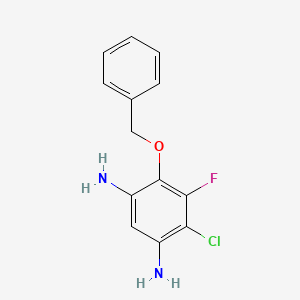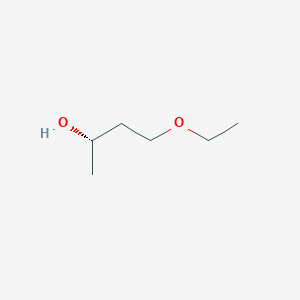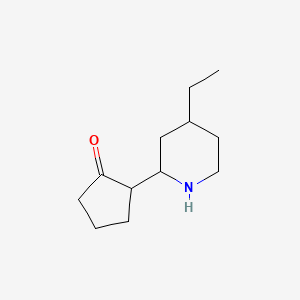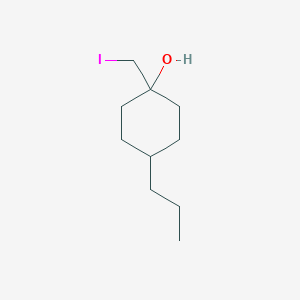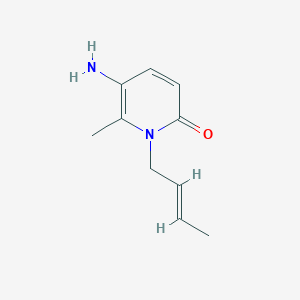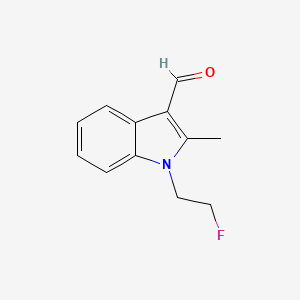
1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a fluoroethyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde group at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylindole.
Fluoroethylation: The 2-methylindole undergoes fluoroethylation using a suitable fluoroethylating agent, such as 2-fluoroethyl tosylate, in the presence of a base like potassium carbonate.
Formylation: The resulting 1-(2-fluoroethyl)-2-methylindole is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Medicine: Indole derivatives have shown potential in drug discovery, particularly as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be utilized in the development of fluorescent probes and dyes due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-indole-3-carbaldehyde: Lacks the fluoroethyl group at the 1-position.
1-(2-Fluoroethyl)-2-methyl-1H-indole: Lacks the carbaldehyde group at the 3-position.
Uniqueness: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the fluoroethyl, methyl, and carbaldehyde groups on the indole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-9-11(8-15)10-4-2-3-5-12(10)14(9)7-6-13/h2-5,8H,6-7H2,1H3 |
InChI Key |
AMBMOTAMXIQABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)

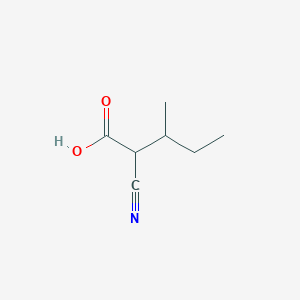
amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
